5-((4-Fluorobenzyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Fluorobenzyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile is a synthetic organic compound with a complex structure that includes a fluorobenzyl group, a furan ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Fluorobenzyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.
Attachment of the Fluorobenzyl Group: This step often involves nucleophilic substitution reactions where the fluorobenzyl group is attached to the nitrogen atom of the oxazole ring.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, often requiring specific catalysts and solvents to achieve high yields.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitrile group, converting it to amines or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the nitrile group could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound might be explored for its potential bioactivity. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be investigated for therapeutic properties. The presence of the fluorobenzyl group and the oxazole ring are features often found in pharmacologically active compounds.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its complex and stable structure.
Mechanism of Action
The mechanism of action of 5-((4-Fluorobenzyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The fluorobenzyl group could enhance binding affinity to certain targets, while the oxazole ring might participate in hydrogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
- 5-((4-Chlorobenzyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- 5-((4-Methylbenzyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
- 5-((4-Bromobenzyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile
Uniqueness
The presence of the fluorine atom in 5-((4-Fluorobenzyl)amino)-2-(5-((p-tolyloxy)methyl)furan-2-yl)oxazole-4-carbonitrile distinguishes it from its analogs. Fluorine can significantly alter the compound’s chemical properties, such as its lipophilicity, metabolic stability, and binding interactions, potentially leading to unique biological activities and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
5-[(4-fluorophenyl)methylamino]-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN3O3/c1-15-2-8-18(9-3-15)28-14-19-10-11-21(29-19)23-27-20(12-25)22(30-23)26-13-16-4-6-17(24)7-5-16/h2-11,26H,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOUQYNGFCMICFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.